1-(Difluoromethyl)-3-methoxynaphthalene
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Overview
Description
1-(Difluoromethyl)-3-methoxynaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a naphthalene precursor using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of 1-(Difluoromethyl)-3-methoxynaphthalene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as copper or palladium, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: Formation of 1-(Difluoromethyl)-3-naphthaldehyde.
Reduction: Formation of 1-(Methyl)-3-methoxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)-3-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or hydrophobic interactions. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-3-methoxynaphthalene
- 1-(Methyl)-3-methoxynaphthalene
- 1-(Difluoromethyl)-2-methoxynaphthalene
Uniqueness
1-(Difluoromethyl)-3-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs. The difluoromethyl group also enhances the compound’s ability to form hydrogen bonds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C12H10F2O |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7,12H,1H3 |
InChI Key |
MJQDETLLYKOJOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)C(F)F |
Origin of Product |
United States |
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